molecular formula C5H6Cl3NO2 B1372920 3-Azetidinyl 2,2,2-trichloroacetate CAS No. 1219956-76-9

3-Azetidinyl 2,2,2-trichloroacetate

Cat. No. B1372920
M. Wt: 218.46 g/mol
InChI Key: YYAXCJMDIIVUGI-UHFFFAOYSA-N
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Description

3-Azetidinyl 2,2,2-trichloroacetate, commonly known as ATA or azetidinyl trichloroacetate, is a heterocyclic organic compound with diverse applications in scientific research. It has a molecular formula of C5H6Cl3NO2 and a molecular weight of 218.46 g/mol .


Synthesis Analysis

Azetidines, the core structure of ATA, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular structure of ATA consists of a four-membered azetidine ring attached to a trichloroacetate group . The presence of the nitrogen atom in the azetidine ring and the three chlorine atoms in the trichloroacetate group contribute to the compound’s reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Azetidinyl 2,2,2-trichloroacetate has been explored for its role in various chemical reactions and synthesis processes. For instance, it has been used in decarboxylation reactions, particularly in the formation of 3, 3-dichloro-2-azetidinone via the reaction of trichloroacetic anhydride with Schiff bases (Sekiya & Morimoto, 1975). This reaction is significant for its yield and the process it involves, including the formation of carbon dioxide and carbon tetrachloride.

Antimicrobial and Antitubercular Activities

Notably, 3-Azetidinyl 2,2,2-trichloroacetate derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for these activities. Some of these compounds exhibited promising antimicrobial activity and comparable antitubercular activity to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Biological Activity and Inhibitors

In the realm of biological activities, 3-Azetidinyl 2,2,2-trichloroacetate derivatives have been studied as potential blood cholesterol inhibitors. A specific study synthesized and characterized 3-(4-chlorophenyl) bicyclic azetidin-2-one and investigated its biological activity as a cholesterol inhibitor in laboratory animals (Salman & Magtoof, 2019).

Antibacterial Agents

A series of 7-azetidinylquinolones containing the 3-Azetidinyl moiety have been prepared and evaluated for antibacterial activity. These studies focus on the effects of chirality on potency and in vivo efficacy, demonstrating the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Antidepressant and Nootropic Agents

In the field of neuroscience, Schiff's bases and 2-azetidinones derived from 3-Azetidinyl 2,2,2-trichloroacetate have been synthesized and evaluated as potential antidepressant and nootropic agents. Some derivatives showed significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).

Future Directions

Azetidines, the core structure of ATA, have seen remarkable advances in their chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions . This includes the development of new methods of synthesis, reaction types used for functionalization of azetidines, and their use as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

azetidin-3-yl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXCJMDIIVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 2,2,2-trichloroacetate

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